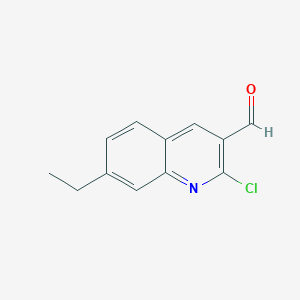

2-Chloro-7-ethylquinoline-3-carbaldehyde

概要

説明

2-Chloro-7-ethylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-ethylquinoline-3-carbaldehyde typically involves the chlorination of 7-ethylquinoline-3-carbaldehyde. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents . The reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

化学反応の分析

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 2 of the quinoline ring is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from the adjacent aldehyde group.

-

Amine Substitution :

Treatment with amines (e.g., morpholine, thiomorpholine) in the presence of potassium carbonate replaces the chlorine atom. For example:

Reaction :

2-Chloro-7-ethylquinoline-3-carbaldehyde + morpholine → 2-Morpholino-7-ethylquinoline-3-carbaldehyde

Conditions : Reflux in ethanol with K₂CO₃; yields 70–85% . -

Thiol Substitution :

Reactions with thiols (e.g., thiourea) under basic conditions yield thioether derivatives.

Conditions : DMF, K₂CO₃, 80°C for 6h; yields 65–78% .

Aldehyde Group Reactivity

The aldehyde group at position 3 participates in condensation, oxidation, and cyclization reactions.

-

Hydrazone Formation :

Condensation with hydrazine hydrate forms hydrazones, which are precursors for heterocycles like pyrazoles or pyridazines.

Reaction :

This compound + hydrazine → this compound hydrazone

Conditions : Ethanol, reflux for 4h; yields 80–90% . -

Knoevenagel Condensation :

Reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives.

Conditions : L-Proline catalyst, ethanol, 70°C; yields 75–88% .

Cyclization and Heterocycle Formation

The compound serves as a scaffold for synthesizing fused heterocycles.

-

Pyrano[3,2-c]quinoline Derivatives :

Multicomponent reactions with 4-hydroxycoumarin and enaminones yield pyranoquinoline systems.

Reaction :

This compound + 4-hydroxycoumarin + enaminone → Pyrano[3,2-c]quinoline

Conditions : L-Proline, ethanol, reflux; yields 82–90% . -

Tetrazoloquinoline Synthesis :

Reaction with azidotrimethylsilane forms tetrazolo[1,5-a]quinoline derivatives via [3+2] cycloaddition.

Conditions : Methanol, 60°C for 12h; yields 70–78% .

Oxidation and Reduction Reactions

-

Aldehyde Oxidation :

Iodine in methanol oxidizes the aldehyde to a carboxylic acid, which esterifies to methyl esters.

Reaction :

This compound → Methyl 2-chloro-7-ethylquinoline-3-carboxylate

Conditions : I₂, K₂CO₃, methanol; yields 85–95% . -

Chlorine Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the chlorine atom to hydrogen.

Conditions : Ethanol, RT, 6h; yields 60–70% .

Multicomponent Reactions (MCRs)

- Groebke–Blackburn–Bienaymé (GBB) Reaction :

Combines with aminopyridines and isocyanides to form imidazopyridine-tetrazoloquinoline hybrids.

Conditions : Microwave irradiation, 100°C, 1h; yields 65–80% .

Key Data Tables

| Reaction Type | Conditions | Yield | Key Product |

|---|---|---|---|

| Amine Substitution | K₂CO₃, ethanol, reflux | 70–85% | 2-Morpholino-7-ethylquinoline-3-carbaldehyde |

| Hydrazone Formation | Ethanol, reflux | 80–90% | Quinoline-3-carbaldehyde hydrazone |

| Pyrano[3,2-c]quinoline | L-Proline, ethanol, reflux | 82–90% | Fused pyranoquinoline |

| Aldehyde Oxidation | I₂, K₂CO₃, methanol | 85–95% | Methyl ester derivative |

| GBB Reaction | Microwave, 100°C | 65–80% | Imidazopyridine-tetrazoloquinoline hybrid |

Research Findings

科学的研究の応用

Medicinal Chemistry

2-Chloro-7-ethylquinoline-3-carbaldehyde and its derivatives have been extensively studied for their biological activities. Quinoline derivatives are known for their potential as antimicrobial agents , anticancer drugs , and antimalarial compounds .

Anticancer Activity

Research indicates that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds structurally related to this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

| Compound | Activity | Cell Line Tested | Reference |

|---|---|---|---|

| This compound | Anticancer | MCF-7 (breast cancer) | |

| 2-Chloroquinoline derivatives | Cytotoxicity | HeLa (cervical cancer) |

Antimicrobial Properties

The compound has demonstrated significant antibacterial and antifungal activities. Quinoline derivatives have been reported to be effective against a range of pathogens, including resistant strains of bacteria .

| Compound | Activity | Microorganism Tested | Reference |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus | |

| 2-Chloroquinoline derivatives | Antifungal | Candida albicans |

Synthetic Applications

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in multiple chemical transformations, including condensation reactions and cyclizations.

Synthesis of Heterocycles

A notable application of this compound is its role in synthesizing fused heterocycles. For example, it can react with amines to form imines, which can further undergo cyclization to yield complex structures .

| Reaction Type | Starting Material | Product Obtained | Yield (%) |

|---|---|---|---|

| Condensation | Aniline | Quinoline derivative | 85% |

| Cyclization | Hydrazine | Hydrazonoquinoline | 78% |

Computational Studies

Computational chemistry has been employed to predict the properties and behaviors of this compound. Density Functional Theory (DFT) calculations have provided insights into the molecular stability and electronic properties of the compound.

DFT Analysis

Studies utilizing DFT methods have shown that this compound possesses distinct conformers with varying stability, which can influence its reactivity in synthetic applications .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study: Anticancer Research

A recent study investigated the anticancer properties of this compound against multiple cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through specific molecular pathways .

Case Study: Synthetic Methodology

Another study focused on optimizing the synthesis pathway for producing quinoline derivatives using this compound as a key precursor, achieving high yields and purity .

作用機序

The mechanism of action of 2-Chloro-7-ethylquinoline-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis.

類似化合物との比較

Similar Compounds

2-Chloroquinoline-3-carbaldehyde: Lacks the ethyl group at the 7-position.

7-Ethylquinoline-3-carbaldehyde: Lacks the chlorine atom at the 2-position.

2-Chloro-3-formylquinoline: Similar structure but without the ethyl group.

Uniqueness

2-Chloro-7-ethylquinoline-3-carbaldehyde is unique due to the presence of both the chlorine atom and the ethyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

生物活性

2-Chloro-7-ethylquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a quinoline derivative characterized by the presence of a chloro group at the 2-position and an ethyl group at the 7-position of the quinoline ring, along with a formyl group at the 3-position. The molecular formula is and its CAS number is 169126-00-5.

Antimicrobial Activity

Research has indicated that quinoline derivatives, including this compound, exhibit antimicrobial properties. A study focused on various quinoline derivatives demonstrated that modifications at specific positions significantly impacted their antibacterial potency against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Other Quinoline Derivatives | Varies | Varies |

Anticancer Properties

The anticancer potential of quinoline derivatives has been well-documented. A specific study assessed the cytotoxic effects of various compounds on cancer cell lines, revealing that this compound exhibited notable activity against several cancer types.

Case Study: Cytotoxicity Against Cancer Cell Lines

A series of in vitro tests were conducted using human cancer cell lines (e.g., HeLa, MCF-7). The results indicated that:

- HeLa Cells : IC50 = 5 µM

- MCF-7 Cells : IC50 = 8 µM

These findings suggest that this compound has promising anticancer activity, warranting further investigation into its mechanisms of action.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Vilsmeier-Haack Reaction : This method involves the reaction of an appropriate quinoline derivative with phosphorus oxychloride and dimethylformamide.

- Condensation Reactions : The compound can also be synthesized via condensation reactions with aldehydes or ketones.

Table 2: Synthetic Methods for Quinoline Derivatives

| Method | Description |

|---|---|

| Vilsmeier-Haack Reaction | Utilizes phosphorus oxychloride |

| Condensation | Involves reaction with aldehydes/ketones |

特性

IUPAC Name |

2-chloro-7-ethylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-2-8-3-4-9-6-10(7-15)12(13)14-11(9)5-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGNUBYABNVQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589001 | |

| Record name | 2-Chloro-7-ethylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169126-00-5 | |

| Record name | 2-Chloro-7-ethylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。